3-Amino-3-(3-cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-ol
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Overview
Description
3-Amino-3-(3-cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-ol is a compound that features a unique structure combining a cyclopropyl group, a triazole ring, and an amino alcohol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(3-cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-ol typically involves multi-step processesSpecific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(3-cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino alcohol moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group or the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation, with parameters such as temperature, solvent, and pH being carefully controlled .
Major Products Formed
The major products formed from these reactions include various substituted triazoles, oxidized derivatives, and reduced forms of the compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-Amino-3-(3-cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The triazole ring can engage in hydrogen bonding and dipole interactions with biological receptors, influencing various biochemical processes. The compound’s unique structure allows it to modulate enzyme activity and receptor binding, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A core structure found in many biologically active compounds, including antifungal and anticancer agents.
Cyclopropylamines: Known for their use in pharmaceuticals and agrochemicals due to their unique ring strain and reactivity.
Amino Alcohols: Commonly used in the synthesis of various drugs and as intermediates in organic synthesis.
Uniqueness
3-Amino-3-(3-cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-ol stands out due to its combination of a cyclopropyl group, a triazole ring, and an amino alcohol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields .
Properties
Molecular Formula |
C9H16N4O |
---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
3-amino-3-(5-cyclopropyl-2-methyl-1,2,4-triazol-3-yl)propan-1-ol |
InChI |
InChI=1S/C9H16N4O/c1-13-9(7(10)4-5-14)11-8(12-13)6-2-3-6/h6-7,14H,2-5,10H2,1H3 |
InChI Key |
GAWOAUFRGGRGET-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC(=N1)C2CC2)C(CCO)N |
Origin of Product |
United States |
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